molecular formula C18H18N2O3 B3179364 Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate CAS No. 258273-49-3

Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate

Cat. No. B3179364
CAS RN: 258273-49-3
M. Wt: 310.3 g/mol
InChI Key: ANEHMCXAEGAQSC-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate” is a chemical compound with the molecular formula C17H16N2O2 . It is also known as [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid . This compound is an impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring fused with a six-membered pyridine ring, forming an imidazo[1,2-a]pyridine core . Attached to this core are a methyl group, a 4-methylphenyl group, and an acetic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its InChI code is 1S/C17H16N2O2/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17/h3-8,10H,9H2,1-2H3,(H,20,21) .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, such as the compound , have been reported to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.

Antifungal Activity

Imidazole derivatives have also been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Research has indicated that imidazole derivatives can exhibit antiviral properties . This suggests potential use in the development of antiviral drugs.

Anti-inflammatory Activity

Imidazole derivatives have been reported to show anti-inflammatory activity . This could make them useful in the treatment of inflammatory conditions.

Antitumor Activity

Some imidazole derivatives have been found to exhibit antitumor properties . This suggests potential applications in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic properties . This could make them useful in the treatment of diabetes.

Anti-allergic Activity

Research has indicated that imidazole derivatives can exhibit anti-allergic properties . This suggests potential use in the treatment of allergic reactions.

Antitubercular Activity

Imidazole derivatives, such as the compound , have been reported to exhibit antitubercular properties . This makes them potentially useful in the development of new antitubercular drugs.

Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. Given its association with Zolpidem, it may have potential in the field of neuroscience or pharmacology .

properties

IUPAC Name

methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-4-7-13(8-5-11)15-16(17(21)18(22)23-3)20-10-12(2)6-9-14(20)19-15/h4-10,17,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEHMCXAEGAQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
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Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate
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